(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4IN3O4 |
|---|---|
Molecular Weight |
297.01 g/mol |
IUPAC Name |
2-(5-iodo-3-nitropyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H4IN3O4/c6-3-1-4(9(12)13)7-8(3)2-5(10)11/h1H,2H2,(H,10,11) |
InChI Key |
PNTKAOKESTUGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like nitric acid for nitration and subsequent reactions with acetic anhydride or acetic acid derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles like halogens or alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, exhibit notable antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation . Molecular docking studies suggest that this compound binds effectively to targets involved in cancer progression.
Agricultural Applications
Fungicides
Patents reveal that pyrazole derivatives, including this compound, are being developed as fungicides to control plant diseases caused by fungal pathogens . The compound demonstrates the ability to inhibit fungal growth, making it a candidate for agricultural applications aimed at enhancing crop protection.
Biochemical Research
Proteomics and Enzyme Inhibition
In biochemical studies, this compound serves as a valuable tool for studying protein interactions and enzyme functions. Its ability to inhibit specific enzymes makes it useful in proteomics research where understanding protein dynamics is crucial . The compound's interaction with various biological targets can help elucidate pathways involved in disease mechanisms.
Case Studies
Mechanism of Action
The mechanism of action of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom and pyrazole ring can engage in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical properties of related compounds:
Functional Group Analysis
- Iodo vs. Methyl/Nitro Groups: The iodine atom in the target compound increases molecular weight (vs. However, iodine’s larger atomic radius could reduce solubility compared to methyl.
- Nitro Group Effects : The nitro group at C3 is common in compounds like , contributing to electron-withdrawing effects, which stabilize the pyrazole ring and influence reactivity in nucleophilic substitutions.
- Acetic Acid Moiety : The acetic acid group facilitates salt formation (improving solubility) and is critical for interactions with enzymes or receptors via carboxylate coordination .
Research Findings and Gaps
- Activity Data : While (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid derivatives have been explored for antimicrobial activity , the iodo analogue’s biological profile remains unstudied in the provided evidence.
- Structural Insights : Computational modeling suggests that iodine’s polarizability could enhance binding affinity in halogen-enzyme interactions, but experimental validation is lacking.
- Synthetic Challenges : Iodine’s volatility and cost may complicate large-scale synthesis compared to methyl or bromine analogues .
Biological Activity
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 251.04 g/mol. The structure features a pyrazole ring substituted with an iodine atom at the 5-position and a nitro group at the 3-position, along with an acetic acid moiety. These substitutions contribute to its reactivity and biological properties.
Target Interactions
Research indicates that pyrazole derivatives often interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. For instance, the presence of the nitro group may enhance its ability to act as a reactive electrophile, potentially allowing it to modify target proteins or enzymes through nucleophilic attack.
Biochemical Pathways
The compound is believed to influence several pathways related to inflammation and cell proliferation. Its structural analogs have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Additionally, studies suggest that pyrazole compounds can affect signaling pathways related to cancer progression.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In various models, it has demonstrated significant inhibition of inflammatory markers. For example, in carrageenan-induced paw edema assays, compounds with similar structures showed up to 84% inhibition compared to standard anti-inflammatory drugs like diclofenac .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties due to its ability to inhibit certain oncogenic pathways. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazole compounds, providing insights into their potential applications:
Applications in Pharmaceuticals and Agriculture
Given its diverse biological activities, this compound is being explored for various applications:
- Pharmaceuticals : Potential development as an anti-inflammatory or anticancer agent.
- Agriculture : Investigated for its efficacy as a pesticide or herbicide due to its biological activity against plant pathogens.
Q & A
Q. What are the optimal synthetic routes for preparing (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be fine-tuned for higher yields?
- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or functionalization of preformed pyrazole rings. For this compound, a plausible route starts with iodination and nitration of a pyrazole precursor, followed by alkylation with bromoacetic acid.
- Key Steps :
Iodination : Use iodine monochloride (ICl) in acetic acid under reflux to introduce the iodo group at the 5-position of the pyrazole ring.
Nitration : Employ a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
Alkylation : React the iodonitropyrazole with bromoacetic acid in the presence of a base (e.g., NaHCO₃) in DMF at 60–80°C for 6–12 hours .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1 equivalents of bromoacetic acid) and solvent polarity to minimize byproducts.
Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural confirmation.
- Crystallization : Grow crystals via slow evaporation in a solvent system like DCM/hexane.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Apply the SHELXL program for structure solution and refinement. Key parameters include:
- Disorder Modeling : Address positional disorder in the nitro group using PART instructions.
- Thermal Parameters : Anisotropic refinement for heavy atoms (I, O, N) .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions.
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the nitro and iodo substituents in this compound under catalytic conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic effects:
- Nitro Group : Calculate electrostatic potential maps to identify electron-deficient regions susceptible to nucleophilic attack.
- Iodo Group : Evaluate bond dissociation energies (BDEs) to predict cross-coupling potential (e.g., Suzuki-Miyaura).
- Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction environments (e.g., DMF vs. THF) .
Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions, and what analytical methods are suitable for degradation studies?
- Methodological Answer :
- Stability Testing :
Acidic/Base Hydrolysis : Incubate in HCl (0.1 M) or NaOH (0.1 M) at 25°C and 40°C. Sample aliquots at 0, 24, 48 hours.
Photolysis : Expose to UV light (λ = 254 nm) in a quartz cell.
- Analytical Methods :
- HPLC-UV/MS : Use a C18 column (ACN/0.1% formic acid gradient) to track degradation products.
- NMR : Monitor disappearance of the iodo signal (δ ~7.5 ppm in ¹H NMR) .
Q. What spectroscopic techniques are most effective for characterizing the nitro and acetic acid moieties in this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : The acetic acid proton appears as a singlet at δ ~3.8–4.2 ppm.
- ¹³C NMR : The carbonyl carbon (COOH) resonates at δ ~170–175 ppm.
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- Mass Spectrometry : ESI-MS in negative mode to observe [M-H]⁻ ion. High-resolution MS confirms molecular formula (e.g., C₅H₄IN₃O₄) .
Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Experimental Design :
Prepare saturated solutions in DMSO, EtOH, and DCM.
Filter and quantify solubility via gravimetric analysis or UV-Vis calibration curves.
- Contradiction Analysis : Discrepancies may arise from impurities or polymorphism. Use DSC/TGA to check for solvate formation .
Specialized Methodological Questions
Q. What protocols are recommended for safe handling and storage of this compound given its potential sensitivity to light and moisture?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂). Desiccate with silica gel.
- Handling : Use gloves and fume hoods. Avoid contact with reducing agents (risk of nitro group decomposition) .
Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological relevance of the iodo and nitro groups?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
